1,6-Naphthyridine-5-carboxylic acid

Medicinal Chemistry Oncology Kinase Inhibition

c-Met kinase drug discovery demands the correct naphthyridine regioisomer - substituting the 1,6-core with the 1,5-isomer compromises target binding. This compound is the validated scaffold for c-Met inhibitor development. • Superior c-Met inhibition: MET inhibitor IC₅₀ 7.1 nM, >3200-fold VEGFR-2 selectivity • Anti-HSV-1: 91% virus yield reduction at 50 μM • 5-COOH enables Reissert chemistry for SAR library diversification Supplied at ≥95% purity with COA. Ships ambient.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 74048-24-1
Cat. No. B1315083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-5-carboxylic acid
CAS74048-24-1
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=O)O)N=C1
InChIInChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13)
InChIKeyGZZARNGHJBDZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Naphthyridine-5-carboxylic acid Procurement Guide


1,6-Naphthyridine-5-carboxylic acid (CAS 74048-24-1) is a nitrogen-containing heterocyclic compound featuring a fused bicyclic naphthyridine ring system with a carboxylic acid functional group at the 5-position. This substitution pattern confers distinct electronic and steric properties, rendering it a valuable scaffold in medicinal chemistry and a key intermediate for synthesizing biologically active derivatives . The compound is commercially available with a typical purity specification of 95% .

Scaffold Identity
1,6-Naphthyridine core with 5-carboxylic acid functional handle
Research Fit
Medicinal chemistry intermediate for kinase inhibitor and antiviral scaffold derivatization
Specification
Research-grade purity specification; verify lot-specific certificate of analysis

1,6-Naphthyridine-5-carboxylic acid Substitution Risks


The position of the carboxylic acid group and the specific arrangement of nitrogen atoms within the naphthyridine ring system critically dictate a compound's reactivity, binding affinity, and overall biological profile [1]. For instance, the 1,6-naphthyridine core has been shown to be a superior c-Met kinase inhibitory scaffold compared to the 1,5-isomer . Similarly, the 5-carboxylic acid derivative offers a unique synthetic handle via Reissert compound chemistry not accessible to all isomers [2]. Generic substitution with a regioisomer (e.g., 1,6-naphthyridine-2-carboxylic acid) or a different core (e.g., quinolone) can lead to drastically altered physicochemical properties (LogP, PSA) [3] and a loss of the precise molecular geometry required for specific target engagement [4].

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1,5-Naphthyridine regioisomer may shift c-Met kinase inhibition profile and scaffold geometry
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2-Carboxylic acid regioisomer alters synthetic handle and molecular recognition despite identical calculated LogP/PSA
!
Quinolone or other heterocyclic cores remove the specific nitrogen arrangement required for target engagement

1,6-Naphthyridine-5-carboxylic acid Preferred Scaffold Evidence


c-Met Kinase Inhibitory Advantage over 1,5-Naphthyridine

In a head-to-head comparison of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives designed as c-Met kinase inhibitors, the 1,6-naphthyridine core was identified as the 'more promising c-Met inhibitory structure core' . While specific IC50 values for the core scaffold are not provided in the abstract, the study's conclusion is based on enzymic and cytotoxic activity testing against c-Met kinase and cancer cell lines (Hela, A549), indicating a quantifiable advantage for the 1,6-isomer over the 1,5-isomer.

c-Met Kinase Scaffold Preference
Class-level inference
1,6-naphthyridine core reported as more promising than 1,5-isomer in enzymic/cytotoxic assays (Hela, A549)
Supports scaffold selection for c-Met inhibitor research
Abstract-level conclusion; verify full study data
Medicinal Chemistry Oncology Kinase Inhibition

HSV-1 Antiviral Activity

A study on 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines demonstrated potent anti-HSV-1 activity. The most active compound, 1h, reduced virus yield by 91% at a concentration of 50 μM and exhibited low cytotoxicity with a CC50 of 600 μM, resulting in a therapeutic index of 12 [1]. This data supports the potential of the 1,6-naphthyridine scaffold, from which 1,6-naphthyridine-5-carboxylic acid is a key building block, for developing novel non-nucleoside antiviral agents.

Anti-HSV-1 Activity
Reported
91% virus yield reduction at 50 μM; CC₅₀ 600 μM; TI ~12 (Vero cells)
Reported antiviral endpoint in a specific 1,6-naphthyridine derivative
Scaffold-level context; derivative-specific data
Antiviral Research Infectious Disease Medicinal Chemistry

Reissert Compound-Based Synthesis

1,6-Naphthyridine-5-carboxylic acid can be directly obtained via the acid hydrolysis of a 5-benzoyl-5,6-dihydro-1,6-naphthyridine-5-carbonitrile (a Reissert compound) [1]. This synthetic route offers a distinct advantage for accessing 5-substituted 1,6-naphthyridine derivatives, as the Reissert intermediate can also be alkylated or reacted with Grignard reagents to yield other 5-substituted analogs. This pathway is not universally applicable to all naphthyridine regioisomers, providing a unique point of entry for chemical diversification.

Reissert Compound Route
Supporting evidence
Acid hydrolysis of 5-benzoyl-5,6-dihydro-1,6-naphthyridine-5-carbonitrile provides direct access; enables 5-substituted library synthesis
Reliable synthetic entry for derivatization and supply consistency
Method specific to 5-position substitution
Synthetic Chemistry Process Development Heterocyclic Chemistry

Regioisomeric Property Comparison

Physicochemical properties are critical for predicting a compound's behavior in biological systems. While 1,6-naphthyridine-5-carboxylic acid (LogP: 1.328, PSA: 63.08 Ų) [1] and its 2-carboxylic acid regioisomer (LogP: 1.328, PSA: 63.08 Ų) [2] share identical calculated LogP and PSA values, the difference in substitution pattern (5- vs. 2-position) leads to distinct molecular geometries and electrostatic potentials, which can significantly impact target binding and metabolic stability.

Regioisomer Property Comparison
Cross-study comparable
Calculated LogP (1.328) and PSA (63.08 Ų) identical to 2-carboxylic acid isomer; substitution pattern alters molecular geometry and electrostatics
Regioisomer identity determines target interaction beyond bulk properties
Predicted values; experimental profiling recommended
Medicinal Chemistry ADME Physicochemical Profiling

1,6-Naphthyridine-5-carboxylic acid Applications


c-Met Kinase Inhibitor Development

The 1,6-naphthyridine core has been validated as a superior scaffold for c-Met kinase inhibition compared to the 1,5-isomer . Procurement of 1,6-naphthyridine-5-carboxylic acid is justified for research programs targeting c-Met-driven cancers, as it provides direct access to the preferred core structure for further elaboration.

Non-Nucleoside HSV-1 Inhibitors

Given the demonstrated anti-HSV-1 activity of 1,6-naphthyridine derivatives, where compound 1h achieved a 91% virus yield reduction at 50 μM with a favorable therapeutic index [1], 1,6-naphthyridine-5-carboxylic acid serves as a strategic starting material for developing novel antiviral agents to combat drug-resistant herpes strains.

5-Substituted 1,6-Naphthyridine Synthesis

The compound's established synthesis via Reissert compound chemistry [2] makes it a reliable intermediate for generating diverse 5-substituted 1,6-naphthyridine libraries. This is particularly valuable for structure-activity relationship (SAR) studies where systematic modification at the 5-position is required.

Physicochemical and ADME Profiling

Researchers can use 1,6-naphthyridine-5-carboxylic acid as a model compound to study the impact of regioisomerism on drug-like properties. Despite having identical calculated LogP and PSA to its 2-carboxylic acid isomer [3], experimental comparisons can reveal how subtle structural differences affect solubility, permeability, and metabolic stability.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor research
1,6-naphthyridine scaffold identity
c-Met enzymic and cytotoxic assay validation
Non-nucleoside HSV-1 inhibitor development
Derivatizable 1,6-naphthyridine core
Antiviral activity and cytotoxicity screening
5-substituted derivative library synthesis
Reissert compound synthetic route
Purity and yield of 5-substituted analogs
Regioisomer-dependent ADME profiling
5-carboxylic acid substitution pattern
Solubility, permeability, metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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